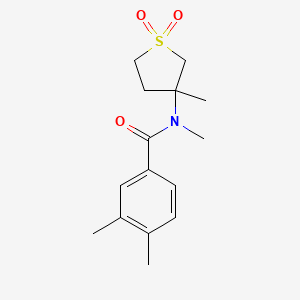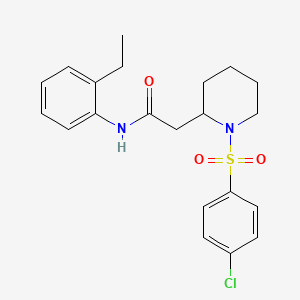
5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide involves several steps. One common method includes the coupling reaction of aniline derivatives with isoxazole–carboxylic acid . The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and catalysts such as di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its immunoregulatory properties, which could make it useful in the treatment of autoimmune diseases and cancer . Additionally, its unique chemical structure makes it a valuable tool in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and immune response . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Additionally, it may interact with nuclear receptors to regulate gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide stands out due to its unique combination of chemical and biological properties. Similar compounds include 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides and 5-methyl-3-phenylisoxazole-4-carboxamide . While these compounds also exhibit biological activity, this compound has shown superior efficacy in certain applications, such as its immunoregulatory and anticancer properties .
Properties
IUPAC Name |
5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-7-11(18-22-9)13(19)15-14-17-16-12(21-14)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACETHCWIALNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
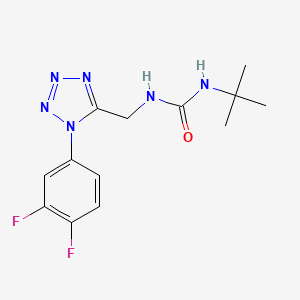
![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)
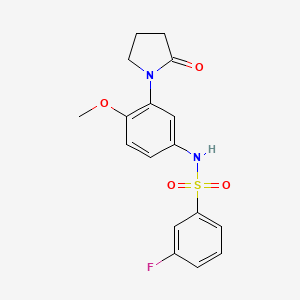
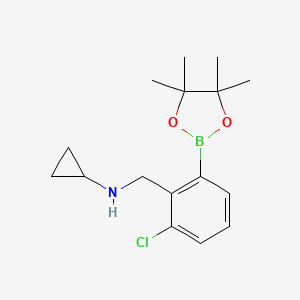
![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate](/img/structure/B2390681.png)
